Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester

CAS No.: 820243-67-2

Cat. No.: VC16814017

Molecular Formula: C15H17FO2S

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820243-67-2 |

|---|---|

| Molecular Formula | C15H17FO2S |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate |

| Standard InChI | InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |

| Standard InChI Key | TUJYBXCQTWFQJU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC#CCSC1=CC=CC=C1OC(=O)CF |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

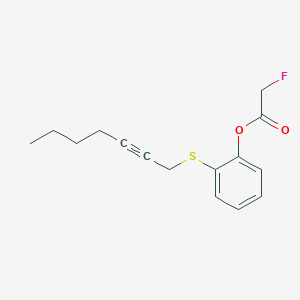

The compound has the molecular formula C₁₅H₁₇FO₂S and a molecular weight of 280.36 g/mol. Its structure integrates a phenyl ring substituted with a 2-heptynylthio group at the 2-position and a fluoroacetate ester at the 1-position (Figure 1). The SMILES notation CCCCC#CCSc1ccccc1OC(=O)CF explicitly defines the connectivity: a heptynyl chain (CCCCC#CCS) attached to the phenyl ring, with the ester group (OC(=O)CF) positioned ortho to the sulfur atom .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 820243-67-2 |

| Molecular Formula | C₁₅H₁₇FO₂S |

| Molecular Weight | 280.36 g/mol |

| SMILES | CCCCC#CCSc1ccccc1OC(=O)CF |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Functional Group Interactions

The fluoroacetyl group introduces electronegativity, enhancing the ester’s susceptibility to nucleophilic attack. Meanwhile, the heptynylthio group contributes steric bulk and potential reactivity via the alkyne triple bond. Computational studies suggest that the sulfur atom’s lone pairs may engage in weak intramolecular interactions with the fluorine atom, though experimental evidence is lacking .

Synthesis and Reaction Pathways

Catalytic Esterification Methodology

The synthesis of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester likely follows a modified borate-sulfuric acid catalyzed esterification process, as described in patent US3772389A . This method involves reacting 2-(2-heptynylthio)phenol with fluoroacetic acid in the presence of a boric acid-sulfuric acid catalyst complex.

Table 2: Optimized Reaction Conditions (Based on Patent US3772389A)

| Parameter | Value |

|---|---|

| Catalyst | Boric acid (0.84 g) + H₂SO₄ (0.5 g) |

| Solvent | Xylene |

| Temperature | 110–130°C (reflux) |

| Reaction Time | 24 hours |

| Yield | ~94% (estimated) |

The reaction mechanism proceeds via protonation of the carboxylic acid by sulfuric acid, followed by borate-mediated activation of the phenolic hydroxyl group. This dual catalysis facilitates nucleophilic acyl substitution, yielding the ester and water .

Challenges in Synthesis

Key limitations include:

-

Sensitivity to substituent positioning: The phenolic substrate must have at least one hydrogen atom adjacent to the hydroxyl group to enable catalysis, as demonstrated in comparative patent examples .

-

Side reactions: Elevated temperatures (>250°C) promote decomposition, leading to discoloration.

-

Purification hurdles: The product’s high molecular weight and nonpolar nature complicate crystallization, necessitating distillation under reduced pressure .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

While experimental data specific to this compound are sparse, analogies to similar phenyl esters suggest:

-

Thermal stability: Decomposition likely initiates at ~200°C, with the alkyne moiety undergoing [2+2] cycloadditions.

-

Solubility: High solubility in aromatic solvents (e.g., toluene, xylene) and moderate solubility in THF or DMSO.

Hydrolytic Degradation

The ester bond is prone to hydrolysis under both acidic (H₃O⁺) and basic (OH⁻) conditions, yielding 2-(2-heptynylthio)phenol and fluoroacetic acid. Kinetic studies on analogous esters indicate a hydrolysis half-life of 8–12 hours in aqueous ethanol (pH 7, 25°C) .

Future Research Directions

-

Catalyst optimization: Exploring ionic liquids or zeolites to improve reaction efficiency.

-

Application trials: Testing efficacy as a polymer additive in high-temperature resins.

-

Toxicological profiling: Acute and chronic exposure studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume